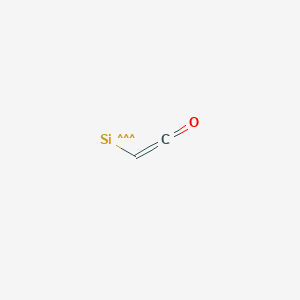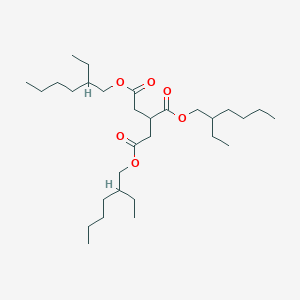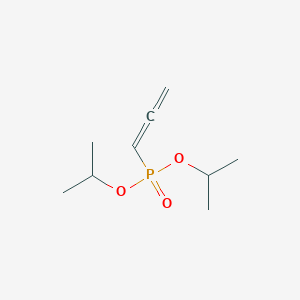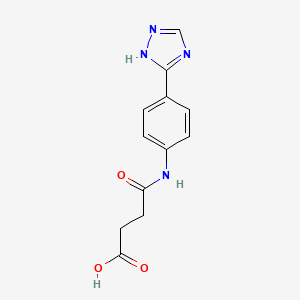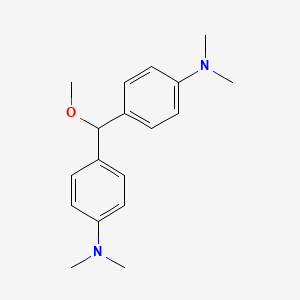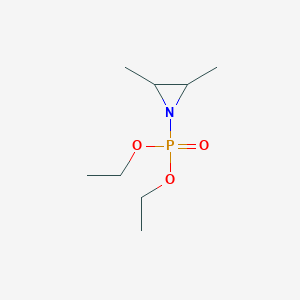
Diethyl(2,3-dimethylaziridin-1-yl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl(2,3-dimethylaziridin-1-yl)phosphonate is a chemical compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. This compound is of interest due to its unique structure, which includes an aziridine ring—a three-membered nitrogen-containing ring. The presence of the aziridine ring imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(2,3-dimethylaziridin-1-yl)phosphonate typically involves the reaction of diethyl phosphite with 2,3-dimethylaziridine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base, such as sodium hydride, to deprotonate the diethyl phosphite, followed by the addition of 2,3-dimethylaziridine. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may also incorporate continuous flow reactors and automated systems to ensure consistent production and quality control.
化学反応の分析
Types of Reactions
Diethyl(2,3-dimethylaziridin-1-yl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring, leading to ring-opening and the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form phosphonate esters or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphonates can be formed.
Oxidation Products: Oxidation can yield phosphonate esters or other oxidized derivatives.
Reduction Products: Reduction can produce phosphine derivatives or other reduced forms of the compound.
科学的研究の応用
Diethyl(2,3-dimethylaziridin-1-yl)phosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: It is used in the production of agrochemicals, flame retardants, and other industrial chemicals.
作用機序
The mechanism of action of diethyl(2,3-dimethylaziridin-1-yl)phosphonate involves its interaction with various molecular targets. The aziridine ring can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity. The phosphonate group can also interact with metal ions and other cofactors, influencing biochemical pathways and processes.
類似化合物との比較
Similar Compounds
Diethyl phosphite: A simpler phosphonate without the aziridine ring.
2,3-Dimethylaziridine: Contains the aziridine ring but lacks the phosphonate group.
Diethyl(2-methylaziridin-1-yl)phosphonate: Similar structure but with only one methyl group on the aziridine ring.
Uniqueness
Diethyl(2,3-dimethylaziridin-1-yl)phosphonate is unique due to the presence of both the aziridine ring and the phosphonate group. This combination imparts distinct chemical properties, making it more reactive and versatile in various chemical reactions compared to its simpler counterparts.
特性
CAS番号 |
5890-79-9 |
|---|---|
分子式 |
C8H18NO3P |
分子量 |
207.21 g/mol |
IUPAC名 |
1-diethoxyphosphoryl-2,3-dimethylaziridine |
InChI |
InChI=1S/C8H18NO3P/c1-5-11-13(10,12-6-2)9-7(3)8(9)4/h7-8H,5-6H2,1-4H3 |
InChIキー |
SUZAKHPLQPCLTL-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(N1C(C1C)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




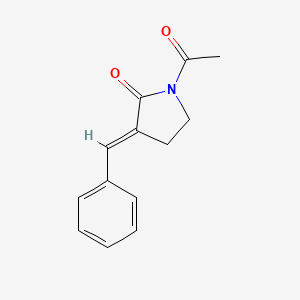

![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739975.png)
![N-[(2,4-dichlorophenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14739977.png)
![2,6-Dimethyl-3-nitro-4-[(2,4,6-trimethyl-3-nitrophenyl)methyl]phenol](/img/structure/B14739978.png)
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-(2-methyl-1,3-dithiolan-2-yl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromen-7-one](/img/structure/B14739983.png)
